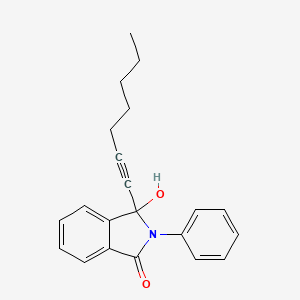

3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone

Descripción general

Descripción

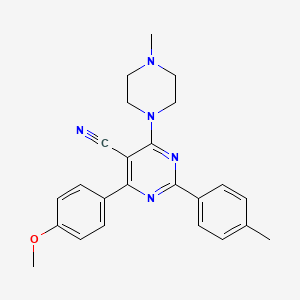

The compound “3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone” appears to contain several functional groups. It has a heptynyl group (a seven-carbon chain with a triple bond), a hydroxy group (an -OH group, indicating that it is an alcohol), a phenyl group (a six-carbon ring indicative of a benzene derivative), and an isoindolinone group (a bicyclic structure containing nitrogen). The presence of these functional groups can significantly influence the compound’s properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, is likely complex due to the presence of multiple functional groups. These groups will influence the compound’s shape, polarity, and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the hydroxy group might be involved in dehydration or oxidation reactions. The triple bond in the heptynyl group could participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a hydroxy group could increase its polarity and potentially its boiling point .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties Isoindolinone derivatives have been synthesized through various methods, showcasing the chemical versatility of the isoindolinone scaffold. For instance, the palladium-catalyzed heteroannulation has been used to synthesize isoindolin-1-one derivatives, demonstrating the potential for creating structurally complex molecules from simpler precursors (Mukherjee et al., 2000). Additionally, Lewis acid-mediated cascade reactions have been employed for the efficient synthesis of isoindolinone derivatives, illustrating the compound's role in facilitating diverse chemical transformations (Li et al., 2018).

Biological and Medicinal Applications Isoindolinones are recognized for their wide range of biological activities and potential therapeutic applications. The isoindolin-1-one framework is found in a variety of natural products with significant biological activities, suggesting that derivatives like 3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone could possess valuable pharmacological properties (Upadhyay et al., 2020).

Environmental and Green Chemistry Isoindolinone derivatives have also been synthesized through eco-friendly methods, highlighting the potential for sustainable chemistry practices. For example, a highly efficient and environmentally benign protocol has been developed for synthesizing isoindolinone derivatives in water, showcasing the compound's role in promoting green chemistry principles (Shen et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-hept-1-ynyl-3-hydroxy-2-phenylisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c1-2-3-4-5-11-16-21(24)19-15-10-9-14-18(19)20(23)22(21)17-12-7-6-8-13-17/h6-10,12-15,24H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNBKXNINNAPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Heptynyl)-3-hydroxy-2-phenyl-1-isoindolinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134432.png)

![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B3134437.png)

![6-(1H-imidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B3134438.png)

![[(2-benzamidoacetyl)amino] Benzoate](/img/structure/B3134445.png)

![2-ethoxyethyl 6-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pyridine-3-carboxylate](/img/structure/B3134474.png)

![Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate](/img/structure/B3134479.png)

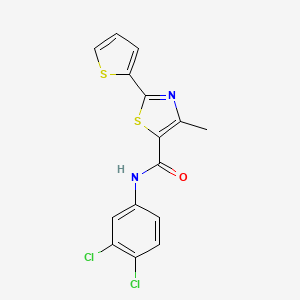

![2-(2-thienyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134481.png)

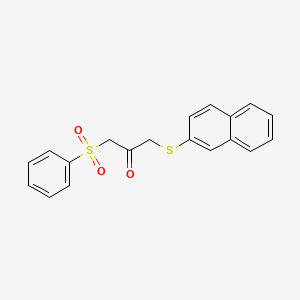

![1-(Phenylsulfonyl)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B3134514.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol](/img/structure/B3134527.png)